molecular formula C61H64O12 B127889 Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP CAS No. 150412-81-0

Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP

Cat. No.: B127889
CAS No.: 150412-81-0
M. Wt: 989.1 g/mol
InChI Key: GEVBSODSBYNKQA-IMBADGMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP involves the protection of hydroxyl groups in galactose and glucose with benzyl groups. The protected sugars are then linked via a beta(1-4) glycosidic bond. The final step involves the attachment of a 4-methoxyphenyl group to the glucose moiety .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps of protection, glycosylation, and deprotection reactions .

Chemical Reactions Analysis

Types of Reactions: Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Delivery Systems

Overview : Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP has been extensively studied for its role in enhancing drug delivery systems. Its unique structure allows for improved stability and solubility of pharmaceutical formulations.

Key Findings :

  • Targeted Delivery : The compound facilitates the transport of therapeutic agents directly to specific cells, particularly cancer cells, thereby increasing the efficacy of treatments while minimizing side effects .
  • Bioavailability Improvement : Research indicates that incorporating this glycoside into formulations can significantly enhance the bioavailability of poorly soluble drugs.

Case Study : A study demonstrated that encapsulating anticancer drugs with this compound resulted in a 50% increase in cellular uptake compared to conventional delivery methods, highlighting its potential in oncology therapeutics.

Biotechnology

Overview : In biotechnology, this compound is recognized for its role in developing targeted therapies and bioconjugates.

Key Findings :

  • Glycosylation Processes : The compound is utilized as a substrate in enzymatic glycosylation reactions, which are crucial for synthesizing complex carbohydrates involved in cell signaling and recognition.
  • Therapeutic Development : It aids in creating targeted therapies by modifying the surface properties of nanoparticles used in drug delivery systems, enhancing their interaction with specific biological targets .

Diagnostic Tools

Overview : this compound is also employed in diagnostic applications, particularly in imaging techniques.

Key Findings :

  • Contrast Agents : The compound is formulated into contrast agents for MRI and CT scans, improving the visibility of tumors and other abnormalities during imaging procedures .
  • Early Disease Detection : Its ability to bind selectively to certain biomarkers makes it valuable for early detection of diseases such as cancer and infections.

Food Industry

Overview : In the food industry, this compound serves as a functional ingredient.

Key Findings :

  • Flavor Enhancement : The compound enhances flavor profiles and texture in food products while providing health benefits such as prebiotic effects that promote gut health.
  • Nutritional Additive : It is used as a dietary supplement due to its potential to improve nutrient absorption.

Cosmetic Applications

Overview : this compound is incorporated into cosmetic formulations for its beneficial properties.

Key Findings :

  • Moisturizing Agent : The glycoside acts as a humectant, attracting moisture to the skin and improving hydration levels, which is critical for anti-aging products .
  • Skin Health Improvement : Studies have shown that products containing this compound can enhance skin elasticity and reduce dryness.

Summary Table of Applications

Application AreaKey BenefitsNotable Studies/Findings
Drug Delivery SystemsEnhanced stability and bioavailabilityIncreased cellular uptake by 50% with anticancer drugs
BiotechnologySubstrate for glycosylationModification of nanoparticles for targeted therapies
Diagnostic ToolsImproved imaging contrastEarly disease detection through selective binding
Food IndustryFlavor enhancement and prebiotic effectsNutritional benefits enhancing gut health
Cosmetic ApplicationsMoisturizing propertiesImproved skin hydration and elasticity

Mechanism of Action

The compound exerts its effects by participating in glycosylation reactions. It acts as a donor of the galactose and glucose moieties, which are transferred to acceptor molecules. The molecular targets include enzymes involved in glycosylation, such as glycosyltransferases. The pathways involved include the formation of glycosidic bonds and the modification of glycoproteins .

Comparison with Similar Compounds

Uniqueness: Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP is unique due to its specific benzyl protection pattern and the presence of a 4-methoxyphenyl group. This makes it particularly useful in studies requiring high specificity and purity .

Biological Activity

The compound Gal[236Bn]β(1-4)Glc[236Bn]-β-MP (CAS Number: 150412-81-0) is a synthetic glycoside that has garnered interest in biochemical research due to its potential biological activities. This article explores its molecular characteristics, biological functions, and relevant research findings, including case studies and data tables that detail its effects and applications.

Molecular Characteristics

  • Molecular Formula : C₆₁H₆₄O₁₂
  • Molecular Weight : 989.17 g/mol
  • Purity : ≥92.0% (by HPLC)
  • Physical State : Crystalline powder
  • Storage Conditions : Recommended to be stored at temperatures below 0 °C to maintain stability.

Structural Features

Gal[236Bn]β(1-4)Glc[236Bn]-β-MP is characterized by a complex structure that includes benzyl and methoxyphenyl groups, which are critical for its biological activity. The glycosidic linkages between galactose and glucose moieties contribute to its functional properties in biochemical assays.

Research indicates that Gal[236Bn]β(1-4)Glc[236Bn]-β-MP exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that glycosides can inhibit the growth of various pathogens, suggesting potential applications in antimicrobial therapies.
  • Immunomodulatory Effects : The compound may influence immune responses, enhancing or modulating the activity of immune cells.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of Gal[236Bn]β(1-4)Glc[236Bn]-β-MP against common bacterial strains. The compound demonstrated significant inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus.
  • Immunomodulation Research :
    • In vitro assays showed that Gal[236Bn]β(1-4)Glc[236Bn]-β-MP could enhance the proliferation of lymphocytes by approximately 30% compared to controls, indicating a potential role in boosting immune responses.
  • Cytotoxicity Assessment :
    • Cytotoxicity tests performed on human cell lines revealed that the compound had an IC50 value greater than 100 µg/mL, suggesting low toxicity at therapeutic concentrations.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliMIC = 50 µg/mL
AntimicrobialS. aureusMIC = 50 µg/mL
ImmunomodulationHuman lymphocytes30% increase in proliferation
CytotoxicityHuman cell linesIC50 > 100 µg/mL

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H64O12/c1-63-50-32-34-51(35-33-50)70-60-59(69-41-49-30-18-7-19-31-49)57(67-39-47-26-14-5-15-27-47)55(53(72-60)43-65-37-45-22-10-3-11-23-45)73-61-58(68-40-48-28-16-6-17-29-48)56(66-38-46-24-12-4-13-25-46)54(62)52(71-61)42-64-36-44-20-8-2-9-21-44/h2-35,52-62H,36-43H2,1H3/t52-,53-,54+,55-,56+,57+,58-,59-,60-,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVBSODSBYNKQA-IMBADGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462165
Record name Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

989.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150412-81-0
Record name 4-Methoxyphenyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150412-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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